molecular formula C21H19N5O3 B2673163 N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1251566-33-2

N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2673163
CAS No.: 1251566-33-2
M. Wt: 389.415
InChI Key: BPLXRLVTYQLOHW-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3,4-dimethoxybenzyl carboxamide group at position 3 and a pyridin-4-yl substituent at position 5. Pyrazolo[1,5-a]pyrimidines are heterocyclic scaffolds with broad pharmacological relevance, including kinase inhibition, protease modulation, and antitumor activity .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-28-18-4-3-14(11-19(18)29-2)12-24-21(27)16-13-25-26-17(7-10-23-20(16)26)15-5-8-22-9-6-15/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLXRLVTYQLOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C21H19N5O3
  • Molecular Weight : 389.4 g/mol
  • CAS Number : 1251566-33-2

The compound exhibits its biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. The pyrazolo[1,5-a]pyrimidine core is known for its ability to interact with various biological targets, including kinases and other enzyme classes.

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
    • Recent studies indicate that similar compounds have shown significant inhibition of DHODH, which is crucial in the de novo pyrimidine synthesis pathway. This inhibition can lead to reduced proliferation of certain cancer cells and pathogens like Plasmodium falciparum .
  • Kinase Inhibition :
    • Compounds within this chemical class have demonstrated activity against various kinases. For instance, derivatives have been reported to inhibit the activity of tyrosine kinases involved in cancer progression .

Efficacy in Preclinical Studies

Several preclinical studies have evaluated the efficacy of this compound:

  • Anti-cancer Activity :
    • In vitro assays have shown that this compound can effectively reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Antiviral Activity :
    • The compound has also been tested for antiviral properties against viral replication mechanisms, showing promising results that warrant further investigation .

Study 1: Inhibition of DHODH

A study focusing on a related pyrazolo compound demonstrated that it could inhibit DHODH with a higher potency than established inhibitors like brequinar and teriflunomide. This finding suggests potential applications in immunosuppressive therapies and treatment of autoimmune diseases .

Study 2: Anticancer Properties

In another study, derivatives similar to this compound were evaluated for their anticancer properties. The results indicated significant cytotoxic effects on breast and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Data Summary

Biological ActivityMechanismReference
DHODH InhibitionEnzyme inhibition
Anticancer ActivityInduction of apoptosis
Antiviral ActivityInhibition of viral replication

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C21H19N5O3
  • Molecular Weight : 389.4 g/mol

The structure of N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

Pharmacological Applications

  • Antitumor Activity :
    • Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant antitumor properties. These compounds can inhibit critical enzymes involved in tumor growth and metastasis, such as thymidine phosphorylase (TP) . For example, certain pyrazolo derivatives have shown effectiveness against various cancer cell lines by interfering with cellular proliferation mechanisms.
  • Enzyme Inhibition :
    • The compound's structure allows it to act as an enzyme inhibitor. Studies have demonstrated that modifications of the pyrazolo core can lead to selective inhibition of DNA gyrase, a target for antibacterial therapy . This selectivity is beneficial for developing drugs that minimize side effects in human cells.
  • Central Nervous System Disorders :
    • Pyrazolo derivatives have been explored for their potential in treating neurological conditions such as schizophrenia and Alzheimer's disease. Their ability to modulate neurotransmitter systems suggests a therapeutic role in managing symptoms associated with these disorders .

Case Studies

  • Antitumor Efficacy Evaluation :
    • A study evaluated the antitumor activity of several pyrazolo derivatives against Ehrlich Ascites Carcinoma cells. The results indicated that specific modifications to the pyrazolo structure enhanced cytotoxicity significantly compared to unmodified compounds .
  • QSAR Modeling :
    • Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of pyrazolo compounds based on their chemical structure. Such models help identify key molecular descriptors that correlate with enzyme inhibition and cytotoxicity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[1,5-a]pyrimidine carboxamides exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Bioactivity

Compound Name Position 7 Substituent Position 3 Carboxamide Group Key Bioactivity (IC₅₀ or Activity) Reference ID
N-Butyl-5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide 7-Oxo N-Butyl Cathepsin K inhibition (25 µM)
N-(2-Picolyl)-5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide 7-Oxo N-(2-Picolyl) Cathepsin B inhibition (45 µM)
7-(4-Methoxyphenyl)-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (18j) 4-Methoxyphenyl N-(4-Methylphenyl) Antitumor (Cytotoxicity assays)
7-(4-Chlorophenyl)-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (18k) 4-Chlorophenyl N-(4-Methylphenyl) Antitumor (Higher melting point: 267–269°C)
5-(4-Chlorophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide 7-Trifluoromethyl N-[2-(Trifluoromethyl)phenyl] Kinase inhibition (p38 MAPK)
N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 7-Trifluoromethyl N-(4-Methoxybenzyl) Not specified (Structural analog)

Key Observations:

Position 7 Substituents :

  • Electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance thermal stability (e.g., 18k: m.p. 267–269°C vs. 18j: 244–245°C) .
  • Aromatic heterocycles (e.g., pyridin-4-yl in the target compound) may improve solubility and target binding via π-π interactions, similar to pyridinyl derivatives in kinase inhibitors .

Carboxamide Modifications :

  • Bulky substituents (e.g., 3,4-dimethoxybenzyl) likely improve blood-brain barrier penetration, as seen in ocinaplon (an anxiolytic pyrazolo[1,5-a]pyrimidine) .
  • Polar groups (e.g., picolyl in 5c) enhance protease inhibition by coordinating with catalytic residues .

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